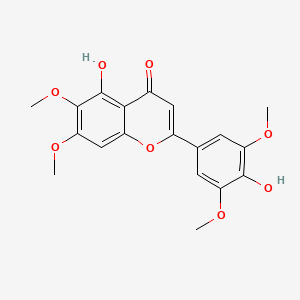

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone

Overview

Description

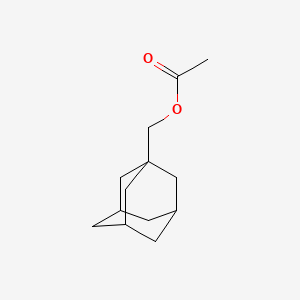

4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone is a natural product found in the herbs of Scutellaria barbata . It has a molecular formula of C19H18O8 and an average mass of 374.341 Da .

Molecular Structure Analysis

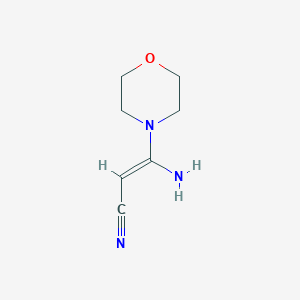

The molecular structure of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone consists of a flavone backbone, which is a 15-carbon structure consisting of two benzene rings (A and B) joined by a heterocyclic pyrone ring ©. The molecule has hydroxyl functional groups at the 4’ and 5 positions, and methoxy functional groups at the 3’, 5’, 6, and 7 positions .Physical And Chemical Properties Analysis

4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 610.4±55.0 °C at 760 mmHg, and a flash point of 220.6±25.0 °C. It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Chromone and Flavonoid Compounds

Research on Ficus lyrata identified a chromone named 5,6-dihydroxy-2-methylchromone, alongside several known flavonoids including 5-hydroxy-7,3,3',4'-tetramethoxyflavone and others. These compounds have been isolated for their potential biochemical properties, studied through chemical and spectral evidence (Basudan et al., 2005).

DNA Topoisomerase IIα Inhibitory and Anti-HIV-1 Activity

A study identified four new flavones from Gardenia carinata, including 5,2'-dihydroxy-7,3',4',5'-tetramethoxyflavone, which exhibited cytotoxic activity against certain cell lines. These compounds were found to inhibit DNA topoisomerase IIα activity, potentially responsible for observed cytotoxicity. Additionally, some flavones showed anti-HIV-1 activity in an anti-syncytium assay (Kongkum et al., 2012).

Flavones in Surface Exudate of Psiadia punctulata

The leaf exudate of Psiadia punctulata contains flavones, including 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone. The study highlights the structural determination of these flavones based on spectroscopic evidence. This research contributes to understanding the chemical ecology of plants (Juma et al., 2001).

Antitumor Activity of Flavones from Artemisia argyi

Flavones isolated from Artemisia argyi, including 5,6-dihydroxy-7,3',4'-trimethoxyflavone, have shown to inhibit farnesyl protein transferase. These flavones exhibited inhibition of tumor cell proliferation and neovascularization in certain assays. This research suggests potential applications in cancer therapy (Seo et al., 2003).

Pharmacokinetics and Metabolites of Bioactive Polymethoxyflavones

A study on the pharmacokinetics of polymethoxyflavones (PMFs), including 3,5,7,4'-tetramethoxyflavone, found that the cytotoxicity towards various cancer cell lines was more potent in PMFs with a hydroxy group. This research aids in understanding the medicinal potential of PMFs, providing insights into their pharmacokinetics and antitumor activities (You et al., 2021).

Mechanism of Action

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

It’s known that flavonoids can modulate the activity of their targets through various mechanisms, such as direct binding, modulation of gene expression, and interference with signaling pathways .

Biochemical Pathways

Flavonoids are known to affect multiple biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

It’s known that the bioavailability of flavonoids can be influenced by factors such as their chemical structure, the presence of glycosides, and the individual’s gut microbiota .

Result of Action

Flavonoids are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Future Directions

The potential biological activities of 4’,5-Dihydroxy-3’,5’,6,7-tetramethoxyflavone make it a compound of interest for future research. Further studies could explore its potential therapeutic applications, particularly in the context of its antioxidant, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHLDSAKZSXOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B3038157.png)

![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)

![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)